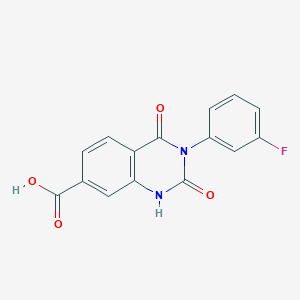

3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid

Description

3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a fluorinated quinazoline derivative featuring a carboxylic acid group at position 7 and a 3-fluorophenyl substituent at position 3. The compound’s structure combines a tetrahydroquinazoline core with electron-withdrawing groups (dioxo and fluorine) and a carboxylic acid moiety, which confers unique physicochemical properties. The fluorine atom at the 3-position of the phenyl ring enhances the compound’s electronic profile, increasing the acidity of the carboxylic acid group and modulating its reactivity in nucleophilic acyl substitution reactions . Additionally, the dioxo groups enable chelation with metal ions, making it relevant in coordination chemistry and pharmacological applications .

Properties

IUPAC Name |

3-(3-fluorophenyl)-2,4-dioxo-1H-quinazoline-7-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9FN2O4/c16-9-2-1-3-10(7-9)18-13(19)11-5-4-8(14(20)21)6-12(11)17-15(18)22/h1-7H,(H,17,22)(H,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWTNULYMHSMATM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=O)C3=C(C=C(C=C3)C(=O)O)NC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The compound belongs to the quinazoline family and features a tetrahydroquinazoline core with a carboxylic acid functional group. The presence of the fluorophenyl group may influence its pharmacological properties.

Research indicates that compounds with similar structures often exhibit activity against various biological targets, including kinases and enzymes involved in cancer progression. The specific mechanisms for this compound are yet to be fully elucidated but can be inferred from studies on related compounds.

Anticancer Properties

- Inhibition of Kinases : Compounds related to the quinazoline scaffold have shown significant inhibitory effects on kinases such as Aurora A. For instance, 8-fluoroquinazoline derivatives have demonstrated selective inhibition against Aurora A kinase, leading to cell cycle arrest and apoptosis in cancer cell lines like MCF-7 .

- Apoptosis Induction : The ability to induce apoptosis in cancer cells is a critical aspect of the biological activity of these compounds. The mechanism typically involves disruption of mitochondrial function and activation of caspases .

Case Studies

- Aurora A Kinase Inhibition : In a study examining various quinazoline derivatives, it was found that specific modifications could enhance selectivity towards Aurora A kinase while minimizing off-target effects. This suggests that structural optimization of this compound could yield potent anticancer agents .

- Molecular Docking Studies : Computational studies have indicated that quinazoline derivatives can effectively bind to the active sites of target proteins. This binding often correlates with observed biological activity in vitro and in vivo .

Data Tables

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. The compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. A study demonstrated that modifications to the quinazoline structure can enhance its efficacy against specific cancer types, suggesting a promising avenue for drug development .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial effects. Preliminary studies show that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Anti-inflammatory Effects

There is emerging evidence supporting the anti-inflammatory properties of quinazoline derivatives. Research indicates that these compounds can inhibit pro-inflammatory cytokines, providing potential therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Material Science Applications

Polymer Chemistry

In material science, the compound can serve as a building block for synthesizing novel polymers with specific properties. Its ability to form stable complexes with metal ions suggests applications in creating advanced materials for electronics and catalysis .

Nanotechnology

The incorporation of quinazoline derivatives into nanomaterials is being explored for applications in drug delivery systems. Their unique chemical characteristics allow for targeted delivery mechanisms, enhancing the efficacy and reducing side effects of therapeutic agents .

Research Tool Applications

Biochemical Probes

Due to its structural features, 3-(3-Fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can be utilized as a biochemical probe in proteomics research. It aids in the study of protein interactions and functions within cellular environments .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid can be contextualized by comparing it to analogs with variations in substituents, heteroatoms, or core modifications. Below is a detailed analysis supported by experimental

Table 1: Comparative Analysis of Tetrahydroquinazoline-7-carboxylic Acid Derivatives

Key Findings from Comparative Studies

Electronic Effects of Substituents: The 3-fluorophenyl group in the target compound provides a balance of steric and electronic effects, enabling moderate acidity and reactivity. Ethylphenyl derivatives (e.g., 4-ethylphenyl) demonstrate reduced reactivity due to electron-donating effects, limiting their utility in acyl substitution reactions .

Biological Relevance :

- Thioxo derivatives (e.g., 2-thioxo-4-oxo analogs) show enhanced solubility and inhibitory activity against enzymes like sEH, as evidenced by high yields (80%) and pharmacological screening .

- Fluorinated analogs (3- and 4-fluorophenyl) are preferred in drug design for their metabolic stability and ability to engage in hydrogen bonding, which improves target binding .

Synthetic Accessibility :

- Thioxo and dioxo derivatives are synthesized efficiently (e.g., 80% yield for 2-thioxo compound via nucleophilic substitution) .

- Halogenated analogs require controlled conditions to avoid side reactions, such as dehalogenation under basic conditions .

Fluorinated compounds generally exhibit favorable safety profiles but require storage at low temperatures to prevent decomposition .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing 3-(3-fluorophenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylic acid, and what critical parameters influence yield?

- Methodology : A two-step approach is commonly employed:

Cyclocondensation : React 3-fluoroaniline with ethyl 7-bromo-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate in DMF at 80–90°C for 12–16 hours under inert gas (e.g., nitrogen). Catalysts like Pd(PPh₃)₄ improve coupling efficiency .

Hydrolysis : Treat the intermediate with 6M HCl under reflux (110°C) for 4–6 hours to cleave the ester group. Yield optimization requires precise pH control during neutralization (target pH 6–7).

- Key Parameters : Solvent polarity, reaction temperature, and catalyst loading (e.g., 5–10 mol% Pd) significantly impact purity and yield (typically 55–70%).

Q. How can structural characterization of this compound be performed to confirm regioselectivity and purity?

- Analytical Workflow :

- NMR : ¹H NMR (DMSO-d₆) identifies aromatic proton environments (δ 7.2–8.1 ppm for fluorophenyl and quinazoline protons). ¹⁹F NMR confirms fluorine substitution (δ -110 to -115 ppm) .

- HPLC-MS : Reverse-phase C18 columns (e.g., Agilent ZORBAX Eclipse Plus) with 0.1% formic acid in water/acetonitrile gradients (5–95% over 20 min) resolve impurities. ESI-MS ([M-H]⁻ at m/z 315.2) validates molecular weight .

- XRD : Single-crystal X-ray diffraction resolves regioselectivity of the fluorophenyl group and hydrogen-bonding networks involving the carboxylate .

Q. What solvent systems are recommended for solubility studies, and how does pH affect stability?

- Solubility Profile :

- Polar aprotic solvents : DMSO (≥50 mg/mL at 25°C) and DMF are optimal for stock solutions.

- Aqueous buffers : Solubility decreases below pH 4 due to carboxylate protonation. Stability is highest at pH 7–8 (t₁/₂ > 48 hours in PBS) .

- Stability Testing : Monitor degradation via HPLC at 254 nm under accelerated conditions (40°C, 75% humidity).

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl vs. trifluoromethylphenyl) alter the compound’s pharmacological activity?

- SAR Insights :

- Electron-withdrawing groups : The 3-fluorophenyl moiety enhances metabolic stability compared to 4-fluorophenyl analogs (e.g., 20% higher microsomal stability in rat liver S9 fractions) .

- Trifluoromethyl substitution : Increases logP (by ~0.5 units) but reduces aqueous solubility, requiring formulation adjustments (e.g., nanoemulsions) .

- Experimental Design : Compare IC₅₀ values in enzyme inhibition assays (e.g., COX-2 or PDE4) using isogenic compounds .

Q. What mechanisms underlie discrepancies between in vitro potency and in vivo efficacy for this compound?

- Key Factors :

- Protein binding : High plasma protein binding (>90% in murine models) reduces free drug availability.

- Metabolic pathways : CYP3A4-mediated oxidation of the quinazoline ring generates inactive metabolites (e.g., 7-hydroxy derivatives detected via LC-MS/MS) .

- Mitigation Strategies : Co-administration with CYP inhibitors (e.g., ketoconazole) or prodrug derivatization (e.g., ester prodrugs) improves bioavailability .

Q. How can computational modeling predict off-target interactions and optimize selectivity?

- Methods :

- Docking studies : Use Schrödinger Suite to model interactions with kinases (e.g., EGFR T790M/L858R). The carboxylate group forms hydrogen bonds with Lys745, while the fluorophenyl occupies hydrophobic pockets .

- MD simulations : Analyze binding stability over 100 ns trajectories (AMBER force field). RMSD <2 Å indicates stable target engagement .

- Validation : Compare predicted Ki values with SPR (surface plasmon resonance) binding assays .

Safety and Handling

Q. What safety protocols are critical for handling this compound in laboratory settings?

- PPE Requirements : Nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and dissolution .

- Spill Management : Absorb with inert material (e.g., vermiculite), dispose as hazardous waste (EPA Category D001). Avoid aqueous rinses to prevent dispersion .

- Storage : Store in airtight containers at 2–8°C under nitrogen. Desiccate to prevent hydrolysis .

Data Contradictions and Resolution

Q. How to resolve conflicting reports on the compound’s fluorescence properties in different solvents?

- Analysis : Fluorescence intensity varies due to solvent polarity (λₑₓ 320 nm, λₑₘ 450 nm). In DMSO, quantum yield is 0.45 vs. 0.12 in water (self-quenching effects). Confirm via fluorimeter calibration with quinine sulfate standards .

Synergistic Applications

Q. What drug combinations enhance the compound’s antitumor activity while minimizing resistance?

- Preclinical Evidence : Synergy with paclitaxel (CI <0.7 in A549 lung cancer cells) via dual targeting of tubulin and topoisomerase II. Dose ratios (1:2 molar) optimize apoptosis induction .

- Resistance Mitigation : Co-treatment with ABCB1 inhibitors (e.g., verapamil) reverses P-gp-mediated efflux .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.